8-methoxy-7H-purin-2-amine

Description

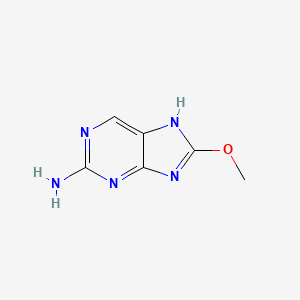

8-Methoxy-7H-purin-2-amine is a purine derivative characterized by a methoxy group at the 8-position and an amine group at the 2-position of the purine core. Its molecular formula is C₆H₇N₅O, with a molecular weight of 165.16 g/mol. The methoxy substituent likely influences electronic properties and steric interactions, impacting reactivity and biological activity.

Properties

CAS No. |

138949-62-9 |

|---|---|

Molecular Formula |

C6H7N5O |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

8-methoxy-7H-purin-2-amine |

InChI |

InChI=1S/C6H7N5O/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H3,7,8,9,10,11) |

InChI Key |

WNJDOLZIXKQMDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=NC(=NC=C2N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1H-purin-2-amine typically involves the reaction of 8-methoxy-1H-purine with ammonia or an amine source under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 8-Methoxy-1H-purin-2-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo-1H-purin-2-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Nucleotide Metabolism

8-Methoxy-7H-purin-2-amine plays a significant role in nucleotide metabolism. It acts as a building block for more complex purine derivatives that are essential for DNA and RNA synthesis. The compound's structural properties allow it to interact with enzymes involved in nucleic acid metabolism, influencing processes such as DNA replication and transcription.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer activities. Ongoing studies are investigating its efficacy as an inhibitor or modulator of specific enzymes related to viral replication and tumor growth. The compound's ability to interfere with nucleic acid metabolism positions it as a candidate for therapeutic development against various cancers and viral infections .

Enzyme Inhibition Studies

The compound has been studied for its selective inhibition of kinases such as Nek2, which is involved in cell cycle regulation. Structure-guided design approaches have identified how modifications to the purine structure can enhance selectivity towards Nek2 over other kinases like CDK2. This selectivity could lead to the development of targeted cancer therapies with reduced side effects .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for synthesizing various derivatives through reactions like alkylation and amination. These derivatives can be further modified to explore their biological activities or improve their pharmacological properties. For instance, researchers have developed efficient synthesis methods that allow for late-stage modifications, enhancing the potential applications of these compounds in drug discovery .

Table 1: Biological Activities of this compound

Table 2: Synthetic Methods for Derivatives

Case Study 1: Selective Inhibition of Nek2 Kinase

In a study examining the binding interactions of this compound with Nek2 kinase, researchers employed structure-guided design to modify the purine structure. The modifications led to enhanced selectivity towards Nek2, demonstrating the compound's potential as a targeted therapeutic agent in cancer treatment .

Case Study 2: Antiviral Efficacy

Another study explored the antiviral properties of the compound against various viral strains. The findings indicated that this compound could inhibit viral replication by interfering with nucleic acid synthesis pathways, positioning it as a promising candidate for antiviral drug development.

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

Purine derivatives exhibit diverse properties based on substituent type and position. Below is a comparative analysis:

Key Observations :

- Methoxy vs.

- Amino vs. Hydroxy: The 2-amino group in this compound contrasts with 2-hydroxyadenine’s 2-OH group, which is associated with genotoxicity due to oxidative stress .

Biological Activity

8-Methoxy-7H-purin-2-amine, a purine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its purine core, which is essential for its biological activity. The presence of the methoxy group at the 8-position enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| CAS Number | 1037219-67-2 |

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate potency in inhibiting cancer cell growth .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. It has been suggested that the compound may interact with the ATP-binding site of heat shock protein 90 (Hsp90), a critical chaperone involved in stabilizing oncogenic proteins . This interaction leads to the degradation of client proteins essential for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. It has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The compound's ability to disrupt bacterial cell functions may be linked to its structural similarities with nucleosides, allowing it to interfere with nucleic acid synthesis.

Study on Anticancer Efficacy

A comprehensive study evaluated the efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, the compound was more effective in hormone receptor-positive breast cancer cells compared to triple-negative variants. This specificity suggests potential for targeted therapy applications .

Antimicrobial Assessment

Another study focused on the antimicrobial properties of the compound, where it was tested against common bacterial strains. The results showed that this compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.